Vabametkib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

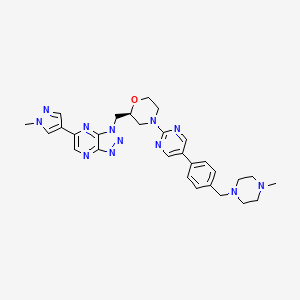

Molecular Formula |

C29H34N12O |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

(2S)-4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1 |

InChI Key |

PQJGYYZYYMVBDF-VWLOTQADSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCO[C@@H](C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C |

Origin of Product |

United States |

Foundational & Exploratory

Vabametkib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[2] this compound is currently in Phase 2 clinical development for the treatment of advanced solid tumors harboring c-MET dysregulation, both as a monotherapy and in combination with other targeted agents.[2][3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-MET kinase. By binding to the ATP-binding site within the catalytic domain of the MET receptor, this compound prevents autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), or in cases of ligand-independent activation.[1][2] This blockade of phosphorylation disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][4] Preclinical studies have demonstrated that this compound effectively inhibits both the autophosphorylation of the MET kinase domain and the subsequent activation of its downstream signaling pathways.[4]

Signaling Pathway Inhibition

The c-MET receptor, upon activation, recruits various adaptor proteins and initiates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are central to tumor progression. This compound's inhibition of MET phosphorylation effectively shuts down these pro-oncogenic signals.

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

A significant application of this compound is in overcoming acquired resistance to Epidermal Growth Factor Receptor (EGFR) TKIs in NSCLC. MET amplification is a well-established mechanism of resistance, occurring in up to 26% of patients who develop resistance to third-generation EGFR TKIs.[5] In this scenario, MET amplification provides a "bypass track" that reactivates downstream signaling pathways, such as the PI3K/AKT pathway, rendering the inhibition of EGFR ineffective.

By co-administering this compound with an EGFR TKI like lazertinib, both the primary oncogenic driver (EGFR mutation) and the resistance mechanism (MET amplification) are targeted simultaneously. Preclinical data from a patient-derived xenograft (PDX) model with both EGFR mutation and MET amplification demonstrated a tumor growth inhibition (TGI) rate of 96.6% with the combination of this compound and lazertinib.[5]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value/Result | Cell Line/Model | Notes |

| c-MET Kinase Inhibition (IC50) | 7 nM | Biochemical Assay | Indicates high potency against the target kinase. |

| Tumor Growth Inhibition (TGI) | 24.47% (3 mg/kg) | SNU-5 Xenograft | MET-amplified gastric cancer cell line.[4] |

| 89.49% (30 mg/kg) | SNU-5 Xenograft | [4] | |

| Tumor Growth Inhibition (TGI) | 51.26% (10 mg/kg) | EBC-1 Xenograft | MET-amplified lung cancer cell line.[4] |

| 77.85% (30 mg/kg) | EBC-1 Xenograft | [4] | |

| Tumor Growth Inhibition (TGI) | 65.31% (10 mg/kg) | SNU638 Xenograft | MET-overexpressing gastric cancer cell line.[4] |

| 78.68% (30 mg/kg) | SNU638 Xenograft | [4] | |

| Combination TGI | 96.6% | PDX Model | In combination with Lazertinib in an EGFR-mutant, MET-amplified model.[5] |

Table 2: Clinical Efficacy and Safety of this compound (Phase 2 Data)

| Parameter | Value | Patient Population | Source |

| Objective Response Rate (ORR) | 54% | c-MET altered NSCLC | [6] |

| Median Progression-Free Survival (mPFS) | 11.6 months | c-MET altered NSCLC | [6] |

| Objective Response Rate (ORR) | 43.2% | MET-altered NSCLC (Monotherapy) | N/A |

| Disease Control Rate (DCR) | 97.3% | MET-altered NSCLC (Monotherapy) | N/A |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 10% | c-MET altered NSCLC | [6] |

Experimental Protocols

Detailed experimental protocols for proprietary drug development are often not fully disclosed. However, based on published research and standard methodologies, representative protocols for key experiments are described below.

In Vitro Kinase Inhibition (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of c-MET kinase activity.

-

Methodology (Representative): A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly used. Recombinant human c-MET kinase is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction is allowed to proceed, and then stopped. A europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate. The TR-FRET signal, which is proportional to kinase activity, is measured. Data are plotted as percent inhibition versus log concentration of this compound, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Xenograft Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology (as described for ABN401): [4]

-

Cell Culture: Human cancer cell lines with known MET alterations (e.g., SNU-5, EBC-1) are cultured under standard conditions.

-

Animal Model: Female athymic nude mice (5-6 weeks old) are used.

-

Tumor Implantation: 5 x 106 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally by gavage daily at specified doses (e.g., 3, 10, 30 mg/kg).

-

Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

-

Patient-Derived Xenograft (PDX) Model

-

Objective: To assess the efficacy of this compound in a model that more closely recapitulates the heterogeneity of a patient's tumor.

-

Methodology (Representative): [7][8]

-

Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient (e.g., from a surgical resection or biopsy).

-

Implantation: The tumor tissue is fragmented and surgically implanted into an immunocompromised mouse (e.g., NOD-SCID).

-

Expansion: Once the initial tumor (F0) grows, it is harvested and can be serially passaged into new cohorts of mice for expansion.

-

Treatment Study: Mice bearing established PDX tumors are treated with this compound (monotherapy or combination) following a similar procedure as the cell-line xenograft model. Efficacy is assessed by measuring tumor growth inhibition.

-

Conclusion

This compound is a potent and selective c-MET inhibitor with a clear mechanism of action. By targeting the ATP-binding site of the MET kinase, it effectively abrogates downstream signaling, leading to significant anti-tumor activity in preclinical models of MET-driven cancers.[4] Its favorable safety profile and demonstrated efficacy in clinical trials, particularly in NSCLC, position it as a promising therapeutic agent.[6] Furthermore, its ability to overcome a key mechanism of resistance to EGFR TKIs through combination therapy highlights its potential to address significant unmet needs in oncology.[5] Ongoing clinical development will further elucidate the full therapeutic potential of this compound across various solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. ABN401 – ABION BIO [abionbio.com]

- 3. This compound (ABN401) / Abion [delta.larvol.com]

- 4. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [AACR] Abion reports drug interaction analysis for this compound and lazertinib combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- 6. Abion unveils phase 2 cut-off results for this compound and combination strategy with lazertinib at ASCO 2024 < Pharma < Article - KBR [koreabiomed.com]

- 7. championsoncology.com [championsoncology.com]

- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

Vabametkib (ABN401): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4] this compound was developed to target these MET-addicted cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Discovery and Mechanism of Action

This compound was synthesized as a potent and selective inhibitor of the MET tyrosine kinase, featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2] Molecular docking simulations have elucidated the binding mode of this compound within the MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, this compound effectively inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][5]

Kinase Selectivity

A key aspect of this compound's development was ensuring its high selectivity for c-MET to minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the high selectivity of this compound for MET.[2]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. This compound's inhibition of c-MET phosphorylation effectively blocks these downstream signals.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

| Cell Line | Cancer Type | MET Status | This compound IC50 (nM) |

| SNU-5 | Gastric Cancer | Amplification | 2 |

| SNU-620 | Gastric Cancer | Amplification | 3 |

| Hs746T | Gastric Cancer | Amplification, Exon 14 Skipping | 5 |

| MKN45 | Gastric Cancer | Amplification | 7 |

| EBC-1 | Lung Cancer | Amplification | 10 |

| H1993 | Lung Cancer | Amplification | 43 |

| SNU-638 | Gastric Cancer | Overexpression | 8 |

| HFE145 | Normal Gastric Epithelial | Normal | >10,000 |

| Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines.[3] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition (TGI).

| Xenograft Model | Cancer Type | MET Status | Dose (mg/kg) | TGI (%) |

| SNU-5 (CDX) | Gastric Cancer | Amplification | 3 | 24.47 |

| SNU-5 (CDX) | Gastric Cancer | Amplification | 30 | 89.49 |

| EBC-1 (CDX) | Lung Cancer | Amplification | 10 | 51.26 |

| EBC-1 (CDX) | Lung Cancer | Amplification | 30 | 77.85 |

| SNU-638 (CDX) | Gastric Cancer | Overexpression | 10 | 65.31 |

| SNU-638 (CDX) | Gastric Cancer | Overexpression | 30 | 78.68 |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.[1] |

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound demonstrated favorable pharmacokinetic profiles with good oral bioavailability.

| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| SD Rats | IV | 1 | 289 | 0.08 | 358 | - |

| SD Rats | Oral | 10 | 1010 | 4 | 8540 | 42.1 - 56.2 |

| Beagle Dogs | IV | 1 | 243 | 0.08 | 412 | - |

| Beagle Dogs | Oral | 10 | 304 | 2 | 2260 | 27.4 - 37.7 |

| Cynomolgus Monkeys | IV | 1 | 350 | 0.08 | 510 | - |

| Cynomolgus Monkeys | Oral | 10 | 450 | 2 | 3200 | - |

| Table 3: Pharmacokinetic Parameters of this compound in Different Species.[1][2] |

Clinical Development

This compound is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The trial established a favorable safety profile for this compound, with no dose-limiting toxicities or treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common adverse event with other c-MET inhibitors, was not observed.[6] The study also provided preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial

An ongoing global Phase 2 trial (NCT05541822) is evaluating this compound in patients with NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were presented at the 2024 ASCO Annual Meeting.

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 54% |

| Median Progression-Free Survival (mPFS) | 11.6 months |

| Disease Control Rate (DCR) | 97.3% |

| Table 4: Interim Efficacy Results from the Phase 2 Trial of this compound.[2][5] |

In terms of safety, this compound demonstrated a favorable profile compared to other MET inhibitors.

| Adverse Event | This compound | Tabrecta | Tepmetko |

| Grade ≥3 TRAEs | 10% | 37.6% | 28% |

| Table 5: Comparative Safety Profile of this compound.[5] |

A combination therapy of this compound with Lazertinib, a third-generation EGFR TKI, is also being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

Experimental Protocols

Western Blot Analysis for c-MET Signaling

This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation and downstream signaling by this compound.

-

Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10^6 EBC-1 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Molecular Docking Simulation

This protocol provides a general outline for the computational modeling of this compound's interaction with the c-MET kinase domain.

-

Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling software.

-

Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the target for docking.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of this compound within the defined binding site.

-

Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring function that estimates the binding free energy.

Conclusion

This compound (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers, combined with a superior safety profile compared to other MET inhibitors, positions it as a potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in combination with other targeted agents, will further elucidate its role in the treatment of various solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of this compound as a valuable addition to the armamentarium of precision oncology.

References

- 1. ascopubs.org [ascopubs.org]

- 2. [ASCO] Abion unveils Phase 2 trial results for ‘this compound’ monotherapy in cancer treatment < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- 3. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abion unveils phase 2 cut-off results for this compound and combination strategy with lazertinib at ASCO 2024 < Pharma < Article - KBR [koreabiomed.com]

- 6. researchgate.net [researchgate.net]

- 7. ABN401 – ABION BIO [abionbio.com]

- 8. Abion Announces Barvamekip Phase 2 Clinical Trial Cutoff at US ASCO - The Asia Business Daily [asiae.co.kr]

- 9. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Vabametkib: A Comprehensive Target Selectivity Profile and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a critical role in cell proliferation, survival, invasion, and angiogenesis; its dysregulation through amplification, mutation, or overexpression is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC).[2][3] this compound has demonstrated promising anti-tumor activity in preclinical models and is currently under investigation in clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.[3][4] This document provides an in-depth technical guide to the target selectivity profile of this compound, including detailed experimental methodologies and a review of its mechanism of action.

Target Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. A study involving 571 kinases (369 wild-type and 202 mutants) demonstrated that this compound is highly selective for c-MET.[5][6]

Kinase Inhibition Profile

At a concentration of 1 µM, this compound demonstrated 98% inhibition of c-MET kinase activity. In the same screening panel, minimal off-target inhibition was observed, with only CLK1 and CLK4 showing inhibition of 37% and 45%, respectively.[6] The high degree of selectivity for c-MET is consistent with this compound's favorable safety profile observed in clinical trials when compared to other less selective c-MET inhibitors.[7]

| Target Kinase | % Inhibition @ 1µM | IC50 (nM) | Reference |

| c-MET | 98% | 7, 10 | [6][8] |

| CLK1 | 37% | - | [6] |

| CLK4 | 45% | - | [6] |

Table 1: Kinase Inhibition Profile of this compound.

Inhibition of c-MET Mutants

This compound has also been evaluated against a panel of clinically relevant c-MET mutants. The results indicate that this compound effectively inhibits several of these mutated forms of the c-MET kinase.

| c-MET Mutant | Inhibition Status |

| P991S | Inhibited |

| T992I | Inhibited |

| V1092I | Inhibited |

| T1173I | Inhibited |

| Y1235D | Inhibited |

| M1250T | Inhibited |

Table 2: this compound Activity Against c-MET Mutants. [6]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of c-MET signaling leads to the induction of apoptosis and the suppression of tumor cell proliferation and survival in c-MET dependent cancer cells.[9]

Signaling Pathway Inhibition

Key downstream signaling pathways regulated by c-MET include the PI3K/AKT and RAS/MAPK pathways. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of AKT and ERK, key components of these pathways.[9] Furthermore, Western blot analyses have demonstrated that this compound induces apoptosis through the cleavage of caspase-3 and PARP-1.[9]

Experimental Protocols

Kinase Inhibition Assay

The kinase selectivity of this compound was determined using a radiometric kinase assay. The general protocol for such an assay involves the following steps:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (radiolabeled with ³³P), and the test compound (this compound) at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase to phosphorylate the substrate.

-

Quenching: The reaction is stopped, typically by the addition of a solution containing EDTA.

-

Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved using methods like filter binding or chromatography.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of this compound on cancer cell lines were assessed using cell viability assays. A common method is the MTT or similar tetrazolium-based colorimetric assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution of a tetrazolium salt (e.g., MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of this compound was evaluated in tumor xenograft models, including patient-derived xenograft (PDX) models, with MET-addicted cancers.[9]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells with known c-MET alterations (e.g., high copy number or exon 14 skipping mutations) are subcutaneously injected into the flanks of the mice. For PDX models, tumor fragments from patients are implanted.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule, while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement). The anti-tumor efficacy is evaluated by comparing the tumor growth in the this compound-treated group to the control group.

Conclusion

This compound is a highly selective and potent c-MET inhibitor with a well-defined mechanism of action. Its strong anti-tumor activity in preclinical models of c-MET-driven cancers, coupled with its high selectivity, underscores its potential as a promising therapeutic agent. The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with NSCLC and other solid tumors with c-MET dysregulation.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. ABN401 – ABION BIO [abionbio.com]

- 4. bqura.com [bqura.com]

- 5. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. file.alphasquare.co.kr [file.alphasquare.co.kr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cancers | Free Full-Text | Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer | Notes [mdpi.com]

Vabametkib: A Technical Overview of Preclinical Efficacy in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is a potent and selective, orally active small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of solid tumors. This compound is being developed as a targeted therapy for cancers harboring c-MET aberrations. This technical guide provides a comprehensive summary of the preclinical data for this compound in various cancer models, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a triazolopyrazine derivative that acts as a c-MET inhibitor.[2] It is designed to target MET exon 14 skipping mutations and other alterations in the c-MET pathway.[3]

Data Presentation

In Vitro Efficacy: Inhibition of c-MET and Cancer Cell Proliferation

This compound has demonstrated potent and selective inhibition of c-MET kinase activity and the proliferation of MET-addicted cancer cell lines.

| Cell Line | Cancer Type | MET Status | IC50 (nM) |

| Hs746T | Gastric Cancer | MET Amplification | 7[1] |

| SNU5 | Gastric Cancer | MET Amplification | 2 |

| EBC-1 | Lung Cancer | MET Amplification | 3 |

| SNU638 | Gastric Cancer | c-MET Overexpression | 43 |

| H1993 | Lung Cancer | MET Amplification | 2 |

| MKN45 | Gastric Cancer | MET Amplification | Not Specified |

| SNU-620 | Gastric Cancer | MET Amplification | Not Specified |

| KATOIII | Gastric Cancer | Not Specified | >10,000 |

| SNU-1 | Gastric Cancer | Not Specified | >10,000 |

| NCI-N87 | Gastric Cancer | Not Specified | >10,000 |

| AGS | Gastric Cancer | Not Specified | >10,000 |

| HDF | Normal Fibroblast | Normal | >10,000 |

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and PDX Models

This compound has shown significant anti-tumor activity in in vivo models, both as a monotherapy and in combination with other targeted agents.

| Model Type | Cancer Type | Model Name | MET Status | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) |

| Cell Line Xenograft | Gastric Cancer | SNU5 | MET Amplification | 10 | 5 days/week for 3 weeks | 51.26 |

| 30 | 77.85 | |||||

| Cell Line Xenograft | Lung Cancer | EBC-1 | MET Amplification | 10 | 5 days/week for 3 weeks | 65.31 |

| 30 | 78.68 | |||||

| Cell Line Xenograft | Gastric Cancer | SNU638 | c-MET Overexpression | 10 | 5 days/week for 3 weeks | Not Specified |

| 30 | Not Specified | |||||

| PDX | Gastric Cancer | GA3121 | MET Amplification | 30 | 5 days/week for 3 weeks | Significant Suppression |

| PDX | Liver Cancer | LI0612 | MET Amplification | 30 | 5 days/week for 3 weeks | Significant Suppression |

| PDX | Lung Cancer | LU2503 | MET Amplification | 30 | 5 days/week for 3 weeks | Significant Suppression |

| PDX | Lung Cancer | LU5381 | MET Exon 14 Skipping | 30 | 5 days/week for 3 weeks | Significant Suppression |

| PDX | Gastric Cancer | GA2278 | Moderate MET Copy Number | 30 | 5 days/week for 3 weeks | No Significant Suppression |

| PDX | Gastric Cancer | GA0075 | Moderate MET Copy Number | 30 | 5 days/week for 3 weeks | No Significant Suppression |

| PDX | Gastric Cancer | GA0152 | Moderate MET Copy Number | 30 | 5 days/week for 3 weeks | No Significant Suppression |

| PDX | Gastric Cancer | GA0046 | Moderate MET Copy Number | 30 | 5 days/week for 3 weeks | No Significant Suppression |

Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft and PDX Models.[4][5]

A key area of preclinical investigation for this compound has been its combination with EGFR tyrosine kinase inhibitors (TKIs) in models of acquired resistance. MET amplification is a known mechanism of resistance to EGFR TKIs.[1][2]

| Combination | Model Type | Cancer Type | Genetic Background | Tumor Growth Inhibition (TGI) (%) |

| This compound + Lazertinib | PDX | Non-Small Cell Lung Cancer | EGFR mutation, MET amplification | 96.6[1][2] |

| This compound + Erlotinib | PDX | Non-Small Cell Lung Cancer | c-Met-amplified | ~90 |

Table 3: In Vivo Efficacy of this compound in Combination Therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: this compound is serially diluted to various concentrations (e.g., 0.1 nM to 30 µM) and added to the wells.

-

Incubation: The plates are incubated for 48-72 hours.

-

Viability Assessment: Cell viability is assessed using a modified propidium iodide (PI) assay or a water-soluble tetrazolium salt (WST) assay. For the PI assay, the culture medium is replaced with a PI solution, and fluorescence is measured. For the WST assay, a WST reagent is added to the wells, and the absorbance is measured after a short incubation period.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination, in a patient-derived xenograft model.

Methodology:

-

Animal Models: Immunodeficient mice (e.g., BALB/c-nude) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: Patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically once daily, at specified doses (e.g., 10 mg/kg, 30 mg/kg). For combination studies, the second agent (e.g., Lazertinib) is administered according to its established protocol. The vehicle control group receives the same formulation without the active drug.

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate statistical tests, such as a t-test.

Visualizations

Signaling Pathway

Caption: this compound inhibits c-MET signaling.

Experimental Workflow

Caption: PDX model experimental workflow.

References

Vabametkib (ABN401): A Technical Guide for MET-Amplified Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (also known as ABN401) is a potent and selective, orally administered small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway, primarily through gene amplification or mutation (such as exon 14 skipping), is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). This compound is currently in clinical development as both a monotherapy and in combination with other targeted agents for the treatment of MET-dysregulated cancers. This technical guide provides a comprehensive overview of the preclinical and clinical data for this compound, detailed experimental protocols for key studies, and visualizations of the targeted signaling pathway and experimental workflows.

Mechanism of Action and Preclinical Pharmacology

This compound is an ATP-competitive inhibitor of c-MET kinase.[1] By binding to the kinase domain, it blocks the phosphorylation and subsequent activation of c-MET, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.[1]

In Vitro Efficacy

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with known MET alterations. The half-maximal inhibitory concentration (IC50) values were determined using a standard WST cell viability assay.[1] this compound demonstrated potent growth inhibition in MET-addicted cancer cell lines, with IC50 values in the low nanomolar range, while having minimal effect on c-MET negative or normal cell lines.[1]

| Cell Line | Cancer Type | MET Alteration | IC50 (nM) |

| SNU5 | Gastric Carcinoma | Amplification | 2 |

| SNU620 | Gastric Carcinoma | Amplification | 43 |

| Hs746T | Gastric Carcinoma | Amplification | 2 |

| MKN45 | Gastric Carcinoma | Amplification | 3 |

| EBC-1 | Lung Cancer | Amplification | 2 |

| H1993 | Lung Cancer | Amplification | 3 |

| SNU638 | Gastric Carcinoma | Overexpression | 3 |

| HFE145 | Normal Gastric | N/A | >10,000 |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. Data sourced from[1].

Inhibition of c-MET Signaling

The effect of this compound on the c-MET signaling pathway was confirmed through Western blot analysis. Treatment of MET-amplified cancer cell lines, such as SNU5, Hs746T, and EBC-1, with this compound led to a dose-dependent decrease in the phosphorylation of c-MET and its downstream effectors, including AKT and ERK.[2]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was evaluated in vivo using various MET-amplified patient-derived xenograft (PDX) models. In a PDX model harboring both EGFR mutations and high MET amplification, the combination of this compound and a third-generation EGFR TKI demonstrated strong anti-tumor efficacy, achieving a tumor growth inhibition (TGI) of 96.6%.

| PDX Model | Cancer Type | MET Alteration | Treatment | Tumor Growth Inhibition (TGI) (%) |

| ST2998 | Gastric Cancer | Amplification | This compound | 94.6 |

| ST1926 | Gastric Cancer | Amplification | This compound | 92.4 |

| LG0728 | Lung Cancer | Amplification | This compound | 78.4 |

| LG1298 | Lung Cancer | Amplification | This compound | 83.3 |

Table 2: In Vivo Efficacy of this compound in PDX Models. Data sourced from[1].

Clinical Development

This compound has undergone Phase 1 and is currently in Phase 2 clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Dose-Escalation Study (NCT04052971)

A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.

| Parameter | Details |

| Study Design | Dose-escalation cohort (n=16) and a pilot expansion cohort (n=8) for NSCLC.[3] |

| Dose Levels | 50, 100, 200, 400, 800, and 1200 mg once daily (QD). |

| Primary Objective | Evaluate safety and tolerability, define dose-limiting toxicity (DLT) and maximum tolerated dose (MTD). |

| Key Findings | No DLTs were observed at any dose level, and the MTD was not reached.[3] this compound was well-tolerated with a favorable safety profile.[3] |

| Recommended Phase 2 Dose | 800 mg QD. |

Table 3: Summary of Phase 1 Dose-Escalation Study for this compound. Data sourced from[3].

Phase 2 Clinical Trial in METex14 NSCLC (NCT05541822)

A Phase 2, open-label, multicenter study is evaluating the efficacy and safety of this compound as a monotherapy in patients with NSCLC harboring MET exon 14 skipping mutations.

| Parameter | Result |

| Objective Response Rate (ORR) | 54% (overall).[4] |

| Median Progression-Free Survival (mPFS) | 11.6 months (overall).[4] |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 10%.[4] |

| Common TRAEs | Nausea, vomiting, diarrhea. |

Table 4: Key Efficacy and Safety Results from the Phase 2 Trial of this compound in METex14 NSCLC. Data sourced from[4].

Phase 2 Combination Therapy with Lazertinib (NCT05541822)

A cohort of the Phase 2 trial is investigating this compound in combination with lazertinib, a third-generation EGFR TKI, for NSCLC patients who have developed resistance to EGFR-targeted therapies due to c-MET overexpression or amplification.[5][6]

Experimental Protocols

In Vitro Cell Viability Assay (WST Assay)

-

Cell Culture: MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line (HFE145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.[2]

-

Viability Assessment: After the incubation period, a water-soluble tetrazolium salt (WST) reagent was added to each well. The absorbance was measured using a microplate reader to determine the number of viable cells.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Model Workflow

-

Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with MET-amplified solid tumors.

-

Implantation: Small fragments of the tumor are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).

-

Engraftment and Expansion: Once the tumors reach a specified volume, they are harvested and can be serially passaged into new cohorts of mice for expansion.

-

Treatment Study: Mice with established tumors are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion

This compound has demonstrated significant preclinical and clinical activity in MET-amplified solid tumors. Its high selectivity and potent inhibition of the c-MET signaling pathway, coupled with a manageable safety profile, position it as a promising therapeutic agent. Ongoing clinical trials, particularly in combination with other targeted therapies, will further elucidate its role in the treatment of cancers with MET dysregulation. This technical guide provides a foundational understanding of this compound for professionals in the field of oncology drug development.

References

- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abion’s ‘this compound’ NSCLC Phase 1 CSR receives safety confirmation, Phase 2 progressing smoothly – ABION BIO [abionbio.com]

- 4. Abion unveils phase 2 cut-off results for this compound and combination strategy with lazertinib at ASCO 2024 < Pharma < Article - KBR [koreabiomed.com]

- 5. ascopubs.org [ascopubs.org]

- 6. FDA Approves Phase 2 Trial Modification for Abion's Novel Lung Cancer Combination Therapy [trial.medpath.com]

Vabametkib in METex14 skipping NSCLC

An In-depth Technical Guide to Vabametkib in MET Exon 14 Skipping Non-Small Cell Lung Cancer

Introduction

This compound (formerly ABN401) is an orally administered, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[3] These mutations lead to impaired ubiquitin-mediated degradation of the MET receptor, resulting in its sustained activation and downstream signaling through pathways like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation, survival, and invasion.[3][4][5] this compound is currently under investigation as a targeted therapy for patients with NSCLC harboring METex14 skipping mutations.[1][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical efficacy, safety profile, and relevant experimental methodologies.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades. The METex14 skipping mutation results in the loss of the CBL ubiquitin ligase binding site, preventing receptor degradation and leading to its accumulation and constitutive activation.[3] By directly inhibiting the kinase activity, this compound effectively abrogates the oncogenic signaling driven by this alteration.

Clinical Development and Efficacy

This compound has been evaluated in a global, open-label, multicenter Phase 2 clinical trial (NCT05541822) for patients with NSCLC harboring METex14 skipping mutations.[1] The study's primary endpoint is the objective response rate (ORR).[1][7]

Phase 2 Trial (NCT05541822) - Cohort 1

This cohort focused on TKI-naïve patients with METex14 NSCLC.[1] As of the data cutoff on December 24, 2024, a total of 40 patients had been enrolled and treated across 24 centers in the US, South Korea, and Taiwan.[1][7] The patient population included 21 treatment-naïve and 19 previously treated individuals.[1][7]

Table 1: Efficacy of this compound in METex14 NSCLC (NCT05541822)

| Endpoint | All Evaluable Patients (n=37) | Treatment-Naïve (n=21) | Previously Treated (n=19) |

|---|---|---|---|

| Objective Response Rate (ORR) | 43.2% (95% CI: 27.10–60.51)[1][7] | - | - |

| Median Progression-Free Survival (PFS) | - | 15.9 months (95% CI: 10.9, NA)[1][7] | 6.2 months (95% CI: 5.9, NA)[1][7] |

| Median Follow-up | 7.7 months[1][7] | - | - |

| Disease Control Rate (DCR) | Evaluated, data not specified[1][7] | - | - |

| Duration of Response (DoR) | Evaluated, data not specified[1][7] | - | - |

Data based on an evaluable population of 37 patients as of December 24, 2024.[1][7] NA: Not Available.

Safety and Tolerability Profile

This compound has demonstrated a favorable safety profile with good tolerability.[1][6][8] In the Phase 2 trial, the safety was assessed in all 40 treated patients.[7] Notably, there were no reported cases of grade 3 or higher peripheral edema, a common adverse event associated with other MET inhibitors.[9]

Table 2: Treatment-Related Adverse Events (TRAEs) in NCT05541822 (n=40)

| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency |

|---|---|---|

| Nausea | 70% (n=28)[7] | Data not specified |

| Diarrhea | 35% (n=14)[7] | Data not specified |

| Vomiting | 20% (n=8)[7] | Data not specified |

| Peripheral Edema | 12.5% (n=5)[7] | 0%[1][7][8] |

| Any Grade ≥3 TRAE | - | 12.5% (n=5)[1][7][8] |

No Grade 5 (fatal) events were reported in this cohort.[1][8]

Experimental Protocols

Clinical Trial Methodology (NCT05541822)

The protocol for the Phase 2, open-label, global, multicenter study is designed to assess the efficacy and safety of this compound.[1][7]

-

Patient Population: Patients with NSCLC harboring METex14 skipping mutations.[1]

-

Screening and Confirmation: METex14 status is initially confirmed via Next-Generation Sequencing (NGS) testing and then further validated centrally using digital droplet PCR (ddPCR).[1][7][8]

-

Treatment Regimen: Patients receive oral this compound at a dose of 800 mg once daily (QD).[1][7] Treatment continues until disease progression or the occurrence of unacceptable toxicity.[1][7]

-

Endpoints:

Resistance Mechanisms and Combination Strategies

Acquired resistance to targeted therapies is a significant clinical challenge. In EGFR-mutated NSCLC, MET amplification is a known bypass mechanism that confers resistance to EGFR tyrosine kinase inhibitors (TKIs).[3][10] This provides a strong rationale for combination therapy.

Combination with EGFR TKIs

This compound is being investigated in combination with third-generation EGFR TKIs, such as Lazertinib, for patients with MET-amplified, EGFR-mutant advanced NSCLC who have progressed on prior EGFR TKI therapy.[9][10]

-

Preclinical Rationale: In patient-derived xenograft (PDX) models with both EGFR mutations and high MET amplification, the combination of this compound and a third-generation EGFR TKI demonstrated strong synergistic anti-tumor efficacy, achieving 96.6% tumor growth inhibition (TGI).[10][11]

-

Drug-Drug Interaction (DDI) Studies: Pharmacokinetic (PBPK) modeling indicated that the potential for DDI between this compound and Lazertinib is negligible, supporting the safe and effective use of the combination.[10][11]

-

Clinical Investigation: A Phase 2 trial (ABN401-003, cohort-2) is underway to evaluate the efficacy and safety of this compound combined with Lazertinib in this patient population.[10]

Conclusion

This compound demonstrates significant antitumor activity and a favorable safety profile in patients with METex14 skipping NSCLC, positioning it as a promising therapeutic agent.[1][8] Its excellent tolerability, particularly the low incidence of severe peripheral edema, may offer an advantage over other approved MET inhibitors.[1][6] Furthermore, ongoing research into combination strategies with EGFR TKIs highlights its potential to address acquired resistance mechanisms, potentially expanding its therapeutic application beyond METex14-driven tumors.[2][10] Continued clinical development is well-supported by the current body of evidence.[1][6]

References

- 1. ascopubs.org [ascopubs.org]

- 2. bqura.com [bqura.com]

- 3. MET targeted therapy in non-small cell lung cancer patients with MET exon 14-skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oncogenic mechanism-based pharmaceutical validation of therapeutics targeting MET receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (ABN401) / Abion [delta.larvol.com]

- 7. This compound in MET exon 14 skipping non-small-cell lung cancer: Efficacy and safety from the open-label, phase 2, cohort-1 trial. - ASCO [asco.org]

- 8. researchgate.net [researchgate.net]

- 9. Abion’s ‘this compound’ NSCLC Phase 1 CSR receives safety confirmation, Phase 2 progressing smoothly – ABION BIO [abionbio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. [AACR] Abion reports drug interaction analysis for this compound and lazertinib combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

Methodological & Application

Application Notes and Protocols for Vabametkib In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly known as ABN401) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer, making it a critical target for therapeutic intervention. This compound is currently under investigation in clinical trials for the treatment of cancers with MET genomic aberrations, such as MET exon 14 skipping mutations.[1][2][3] These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the c-MET kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Key downstream signaling cascades affected by c-MET activation include the RAS/MAPK (ERK) pathway and the PI3K/AKT pathway. By inhibiting c-MET, this compound effectively downregulates these pathways, leading to reduced cancer cell proliferation and induction of apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from available studies. Researchers can use the provided protocols to generate similar data for their cell lines of interest.

| Biochemical Assay | Target | IC50 (nM) | Reference |

| Kinase Activity Assay | c-MET | 7 |

| Cell-Based Assays | Cell Line | Assay Type | IC50 | Reference |

| Hs746T (Gastric Cancer) | Cell Proliferation | Not Specified | Potent Inhibition | |

| SNU-5 (Gastric Cancer) | Cell Viability | To be determined | - | |

| MKN45 (Gastric Cancer) | Cell Viability | To be determined | - | |

| Other c-MET amplified lines | Cell Viability | To be determined | - |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Workflow Diagram:

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Materials:

-

Cancer cell lines (e.g., Hs746T, SNU-5, MKN45)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in dH2O

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with dH2O and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS), ice-cold

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation.

In Vitro Kinase Assay and Western Blot for Downstream Signaling

This section provides a general protocol for an in vitro c-MET kinase assay to determine the direct inhibitory effect of this compound and a Western blot protocol to assess the inhibition of downstream signaling pathways (e.g., p-ERK).

A. In Vitro c-MET Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Workflow Diagram:

Caption: Workflow for an in vitro c-MET kinase assay.

Materials:

-

Recombinant human c-MET kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a kinase reaction mixture containing c-MET enzyme, substrate, and kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the this compound dilutions, followed by the kinase enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Determine the percent inhibition of kinase activity and calculate the IC50 value.

B. Western Blot for Phospho-ERK Inhibition

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to total ERK and the loading control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can effectively evaluate the potency of this compound in various cancer cell models, elucidate its mechanism of action, and contribute to the growing body of knowledge on this promising therapeutic agent. Consistent and reproducible data generated from these assays are crucial for the preclinical and clinical development of this compound as a targeted therapy for c-MET-driven cancers.

References

Application Notes and Protocols for Western Blot Analysis of p-Met Following Vabametkib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (also known as ABN401) is a potent and selective, orally available small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] The c-MET signaling pathway, when aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. This compound is designed to target MET exon 14 skipping mutations and other c-MET pathway aberrations.[3] Consequently, this compound is under investigation as a therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC).[4]

Phosphorylation of the c-MET receptor (p-Met) is a key indicator of its activation and downstream signaling. Therefore, Western blot analysis to quantify the levels of p-Met is a fundamental method to assess the pharmacodynamic effects and efficacy of this compound in preclinical and clinical studies. This document provides a detailed protocol for performing Western blot analysis to measure the inhibition of c-MET phosphorylation in cancer cell lines treated with this compound.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample. In this application, total protein is extracted from cancer cells that have been treated with this compound or a vehicle control. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific for the phosphorylated form of the c-MET receptor (p-Met). A secondary antibody conjugated to an enzyme or fluorophore that recognizes the primary antibody is then used for detection. The resulting signal, which is proportional to the amount of p-Met, is captured and quantified. To ensure accurate quantification, the levels of p-Met are typically normalized to the total amount of c-MET protein or a housekeeping protein (e.g., β-actin or GAPDH).

Data Presentation: Efficacy of this compound on p-Met Inhibition

The following table summarizes representative quantitative data from a preclinical in vivo study assessing the inhibitory effect of this compound on c-MET phosphorylation in a MET-amplified xenograft model. The data is presented as the percentage of p-Met inhibition relative to vehicle-treated controls, as determined by densitometric analysis of Western blot results.

| Cell Line | Treatment Group | Dose (mg/kg) | Time Point (hours) | p-Met Inhibition (%) | Total MET Levels |

| EBC-1 | Vehicle | - | 24 | 0 | Unchanged |

| EBC-1 | This compound | 10 | 4 | 75 | Unchanged |

| EBC-1 | This compound | 10 | 24 | 30 | Unchanged |

| EBC-1 | This compound | 30 | 4 | 95 | Unchanged |

| EBC-1 | This compound | 30 | 24 | 50 | Unchanged |

| SNU-5 | Vehicle | - | 24 | 0 | Unchanged |

| SNU-5 | This compound | 10 | 4 | 80 | Unchanged |

| SNU-5 | This compound | 10 | 24 | 35 | Unchanged |

| SNU-5 | This compound | 30 | 4 | 98 | Unchanged |

| SNU-5 | This compound | 30 | 24 | 55 | Unchanged |

Note: This table is a representative summary based on preclinical data descriptions. Actual results may vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-Met in response to this compound treatment.

Materials and Reagents

-

Cell Lines: MET-amplified cancer cell lines (e.g., EBC-1, SNU-5, H1993).

-

This compound (ABN401): Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

-

Cell Culture Medium and Reagents: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford protein assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-MET (e.g., Tyr1234/1235) antibody.

-

Rabbit or mouse anti-total MET antibody.

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Procedure

-

Cell Culture and Treatment:

-

Culture MET-amplified cancer cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation for Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Met, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the p-Met signal to the total MET or loading control signal.

-

-

Stripping and Re-probing (Optional):

-

To detect total MET or a loading control on the same membrane, the membrane can be stripped of the p-Met antibodies using a stripping buffer.

-

After stripping, the membrane is re-blocked and re-probed with the next primary antibody.

-

Visualizations

c-MET Signaling Pathway and Inhibition by this compound

Caption: c-MET signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of p-Met.

Logical Relationship of the Experiment

Caption: Logical framework of the this compound p-Met inhibition experiment.

References

- 1. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABN401 – ABION BIO [abionbio.com]

- 4. Abion’s c-MET targeted anticancer drug: Phase 2 change approved by FDA, Lazertinib combination kicks off – ABION BIO [abionbio.com]

Vabametkib Xenograft Mouse Model: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (ABN401) is a potent and selective oral inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the progression of various solid tumors, making it a compelling target for cancer therapy. Preclinical evaluation of this compound in xenograft mouse models is a critical step in understanding its anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential for combination therapies. This document provides detailed application notes and protocols for establishing and utilizing a this compound xenograft mouse model, with a focus on non-small cell lung cancer (NSCLC) and gastric cancer, where c-MET alterations are prevalent.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule that selectively inhibits the hepatocyte growth factor receptor (HGFR), also known as c-MET. The c-MET pathway, when activated by its ligand HGF, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and invasion. In several cancers, aberrant c-MET activation, through mechanisms such as gene amplification or mutation, drives tumor growth and metastasis. This compound exerts its anti-tumor effects by blocking c-MET phosphorylation and subsequent downstream signaling.

This compound Signaling Pathway

Caption: this compound inhibits the c-MET signaling pathway.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful xenograft study. For this compound, cell lines with documented c-MET amplification or high levels of c-MET expression are recommended.

| Cell Line | Cancer Type | Key Characteristics |

| SNU-5 | Gastric Carcinoma | c-MET gene amplification.[2] |

| EBC-1 | Lung Squamous Cell Carcinoma | High-level MET amplification.[3] |

| SNU-638 | Gastric Carcinoma | High c-MET overexpression.[4] |

| Hs746T | Gastric Carcinoma | MET gene amplification. |

| MKN-45 | Gastric Carcinoma | MET amplification.[4] |

Protocol 1: Cell Culture

-

Culture selected cells (e.g., SNU-5, EBC-1) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

Regularly test for mycoplasma contamination.

Xenograft Mouse Model Establishment

Immunocompromised mice are required for the engraftment of human tumor cells.

Protocol 2: Subcutaneous Xenograft Implantation

-

Animals: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.

-

Cell Preparation:

-

Harvest cells during their exponential growth phase.

-

Perform a cell count and assess viability using a trypan blue exclusion assay (viability should be >95%).

-

Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines like SNU-5, a 1:1 mixture with Matrigel may enhance tumor take rate.[5]

-

-

Implantation:

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Begin treatment when tumors reach an average volume of 150-300 mm³.[4]

-

This compound Administration

This compound is administered orally.

Protocol 3: this compound Dosing and Administration

-

Preparation of Dosing Solution:

-

A common vehicle for oral administration of small molecules in mice is a solution of 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween 80 in sterile water. The exact vehicle for this compound in preclinical studies is not publicly detailed; therefore, vehicle optimization is recommended.

-

Prepare the this compound suspension fresh daily.

-

-

Dosage:

-

Doses of 3, 10, and 30 mg/kg have been shown to be effective in xenograft models.[4]

-

-

Administration:

-

Administer this compound orally via gavage once daily.

-

The administration volume is typically 10 mL/kg body weight.

-

-

Treatment Schedule:

-

A common schedule is administration for five consecutive days followed by a two-day break, repeated for three weeks.[4]

-

Combination Therapy: this compound and Lazertinib